![molecular formula C23H32N2O3 B4738122 2-[4-(2,3-dimethoxybenzyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B4738122.png)
2-[4-(2,3-dimethoxybenzyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol
Overview
Description
2-[4-(2,3-dimethoxybenzyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a derivative of piperazine and has a unique structure that makes it an interesting subject for scientific investigation.
Mechanism of Action
The mechanism of action of 2-[4-(2,3-dimethoxybenzyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol is not fully understood. However, it is believed to act as a partial agonist at dopamine receptors, meaning that it can activate these receptors to a lesser extent than the natural neurotransmitter dopamine. This may lead to an increase in dopamine levels in the brain, which could have an effect on mood and motivation.
Biochemical and Physiological Effects:
Studies have shown that 2-[4-(2,3-dimethoxybenzyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol has a number of biochemical and physiological effects. It has been found to increase the release of dopamine and serotonin in the brain, which could have an effect on mood and motivation. It has also been shown to have an effect on the levels of other neurotransmitters, such as norepinephrine and acetylcholine.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[4-(2,3-dimethoxybenzyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol in lab experiments is its potential to modulate the activity of dopamine receptors. This could be useful in studying the role of dopamine in various physiological and pathological conditions. However, one limitation is that the mechanism of action of this compound is not fully understood, which could make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on 2-[4-(2,3-dimethoxybenzyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol. One area of interest is the potential use of this compound in the treatment of mood disorders, such as depression and anxiety. Another area of research could be the investigation of the effects of this compound on other neurotransmitter systems, such as the glutamate and GABA systems. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Conclusion:
In conclusion, 2-[4-(2,3-dimethoxybenzyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol is a chemical compound that has potential applications in scientific research, particularly in the field of neuroscience. Its unique structure and potential to modulate the activity of dopamine receptors make it an interesting subject for investigation. However, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Scientific Research Applications
2-[4-(2,3-dimethoxybenzyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol has potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have an affinity for dopamine receptors, which are involved in the regulation of mood, motivation, and reward. It has also been found to have an effect on the levels of serotonin, another neurotransmitter that plays a role in mood regulation.
properties
IUPAC Name |
2-[4-[(2,3-dimethoxyphenyl)methyl]-1-(2-phenylethyl)piperazin-2-yl]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O3/c1-27-22-10-6-9-20(23(22)28-2)17-24-14-15-25(21(18-24)12-16-26)13-11-19-7-4-3-5-8-19/h3-10,21,26H,11-18H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHFCYRNVANFBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CN2CCN(C(C2)CCO)CCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2,3-Dimethoxybenzyl)-1-(2-phenylethyl)piperazin-2-yl]ethanol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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